2-fluoro-N-[4-[(6-morpholin-4-ylpyridazin-3-yl)amino]phenyl]benzamide
Description
2-fluoro-N-[4-[(6-morpholin-4-ylpyridazin-3-yl)amino]phenyl]benzamide is a complex organic compound that features a benzamide core with a fluorine atom and a morpholinyl-pyridazinyl substituent. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Properties
IUPAC Name |
2-fluoro-N-[4-[(6-morpholin-4-ylpyridazin-3-yl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O2/c22-18-4-2-1-3-17(18)21(28)24-16-7-5-15(6-8-16)23-19-9-10-20(26-25-19)27-11-13-29-14-12-27/h1-10H,11-14H2,(H,23,25)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIROVUMBDNXLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[4-[(6-morpholin-4-ylpyridazin-3-yl)amino]phenyl]benzamide typically involves multiple steps:
Formation of the Pyridazinyl Intermediate: The initial step involves the synthesis of the pyridazinyl intermediate, which can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.
Morpholine Substitution: The pyridazinyl intermediate is then reacted with morpholine in the presence of a base such as potassium carbonate to introduce the morpholinyl group.
Coupling with Fluorobenzamide: The final step involves coupling the morpholinyl-pyridazinyl intermediate with 2-fluorobenzoyl chloride in the presence of a base like triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[4-[(6-morpholin-4-ylpyridazin-3-yl)amino]phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-fluoro-N-[4-[(6-morpholin-4-ylpyridazin-3-yl)amino]phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[4-[(6-morpholin-4-ylpyridazin-3-yl)amino]phenyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its pharmacological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide
- 2-fluoro-N-(4-{[6-(4-morpholinyl)-3-pyridazinyl]amino}phenyl)benzamide
Uniqueness
2-fluoro-N-[4-[(6-morpholin-4-ylpyridazin-3-yl)amino]phenyl]benzamide is unique due to its specific substitution pattern and the presence of both fluorine and morpholinyl-pyridazinyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
